molecular formula C9H16Cl2N2O B12929002 (R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride

(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B12929002
M. Wt: 239.14 g/mol
InChI Key: DVGZBJGMTLDKFN-WWPIYYJJSA-N
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Description

(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine salt characterized by a 3-methoxyphenyl substituent on the ethylenediamine backbone. The methoxy group at the meta position of the aromatic ring imparts distinct electronic and steric properties, influencing solubility, lipophilicity, and biological interactions. This compound’s enantiomeric purity (R-configuration) is critical for applications in asymmetric synthesis, catalysis, or pharmacology, where stereoselectivity is paramount .

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

DVGZBJGMTLDKFN-WWPIYYJJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as ®-1-(3-Methoxyphenyl)ethanol.

    Amination Reaction: The hydroxyl group of the starting material is converted to an amine group through an amination reaction. This can be achieved using reagents like ammonia or amines in the presence of catalysts.

    Formation of Dihydrochloride Salt: The free base form of the compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum.

    Crystallization: To purify the compound and obtain the dihydrochloride salt.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary and secondary amines in this dihydrochloride salt readily undergo alkylation and acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic aqueous or alcoholic media to form tertiary amines. For example, dimethylation of the primary amine yields N,N-dimethyl-1-(3-methoxyphenyl)ethane-1,2-diamine .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. The hydrochloride groups may require neutralization (e.g., with NaOH) prior to acylation.

Example Conditions :

Reaction TypeReagentSolventTemperatureYield
AlkylationCH₃IEtOHReflux85%
AcylationAcClDCM0–25°C78%

Schiff Base Formation

The primary amines condense with aldehydes or ketones to form imines (Schiff bases), which are pivotal in coordination chemistry and catalysis. For instance, reaction with salicylaldehyde in ethanol under reflux produces a bidentate Schiff base ligand.

Mechanism :

  • Nucleophilic attack of the amine on the carbonyl carbon.

  • Proton transfer and dehydration to form the C=N bond.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals (e.g., Cu²⁺, Ni²⁺) through its two amine groups. These complexes are studied for catalytic and material science applications.

Example Complex :

  • [Cu((R)-C₉H₁₄N₂O)Cl₂] : Synthesized by mixing the dihydrochloride with CuCl₂ in methanol, yielding a tetrahedral complex with enhanced stability compared to free ligands.

Salt-Form Reactivity

The dihydrochloride form participates in acid-base reactions:

  • Neutralization : Treatment with NaOH releases the free base, increasing solubility in organic solvents.

  • Ion Exchange : Reacts with silver nitrate to precipitate AgCl, converting to the nitrate salt.

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological systems:

  • Enzyme Inhibition : The amine groups may hydrogen-bond to active-site residues of monoamine oxidases (MAOs) or proteases.

  • Receptor Binding : Structural analogs show affinity for serotonin and dopamine receptors, suggesting potential neuropharmacological activity.

Comparative Reactivity with Structural Analogs

Reactivity trends for substituted 1,2-diamines (Table 1) :

Substituent PositionAlkylation RateSchiff Base Stability
2-MethoxyphenylModerateHigh
3-Methoxyphenyl High Moderate
4-MethoxyphenylLowLow

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 200°C; reactions typically performed below 100°C.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strong bases.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of (R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride involves several key steps that have been optimized for yield and purity. The compound can be synthesized through the reaction of 3-methoxyphenethylamine with appropriate reagents under controlled conditions. Notably, the presence of the methoxy group at the para position enhances the compound's pharmacological profile by influencing its interaction with biological targets .

Inhibition of Protein Kinases

Recent studies have highlighted the compound's role as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are implicated in various cellular processes, including smooth muscle contraction and cell migration. The (R)-enantiomer exhibits significantly higher potency compared to its (S)-counterpart, demonstrating a selective inhibition profile that could be leveraged for therapeutic applications in conditions such as hypertension and cancer metastasis .

CompoundPotency (IC50)Selectivity
(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine0.5 µMHigh
(S)-1-(3-Methoxyphenyl)ethane-1,2-diamine>10 µMLow

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. Preliminary assays indicate that derivatives of this compound demonstrate significant activity against both drug-sensitive and drug-resistant strains of tuberculosis. The structural modifications introduced by the methoxy group contribute to its enhanced bioactivity .

Cardiovascular Diseases

Given its ability to inhibit ROCK pathways, this compound holds promise as a therapeutic agent in cardiovascular diseases. By modulating vascular smooth muscle tone and promoting vasodilation, it could potentially reduce blood pressure and improve outcomes in patients with hypertension .

Cancer Treatment

The selective inhibition of ROCK kinases may also provide a novel approach to cancer therapy. By disrupting the signaling pathways that facilitate tumor invasion and metastasis, this compound could enhance the efficacy of existing chemotherapeutic agents .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : In a mouse model of hypertension, administration of the compound resulted in a significant decrease in systolic blood pressure compared to controls.
  • Case Study 2 : In vitro studies using human cancer cell lines demonstrated that the compound reduced cell migration by over 50% when treated with concentrations as low as 0.5 µM.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface proteins.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural differences between (R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride and its analogs:

Compound Name Substituent(s) & Position Backbone Length Configuration Key Functional Groups
This compound 3-methoxyphenyl Ethane-1,2-diamine R-enantiomer Methoxy, diamine (dihydrochloride)
(R,R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride 4-fluorophenyl (both positions) Ethane-1,2-diamine R,R-diastereomer Fluoro, diamine (dihydrochloride)
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride 4-methoxyphenyl (both positions) Ethane-1,2-diamine S,S-diastereomer Methoxy, diamine (dihydrochloride)
N1-(7-Chloroquinolin-4-yl)-N1-methylpropane-1,2-diamine (Ro 47-9396 metabolite) 7-chloroquinoline Propane-1,2-diamine R/S-enantiomer Chloroquinoline, methylamine

Key Observations :

  • Substituent Position : The meta-methoxy group in the target compound contrasts with para-substituted analogs (e.g., 4-fluoro or 4-methoxy), altering electronic effects (meta: moderate electron-donating vs. para: stronger resonance effects) .
  • Enantiomerism : The R-configuration of the target compound may confer distinct biological or catalytic activity compared to S,S-diastereomers or racemic mixtures .

Physicochemical Properties

Lipophilicity (ClogP) :

  • The target compound’s meta-methoxy group likely increases lipophilicity (ClogP ≈ 1.2–1.5) compared to para-substituted analogs due to reduced polarity. For example, 4-fluorophenyl derivatives (ClogP ≈ 0.8–1.0) are less lipophilic owing to fluorine’s electronegativity .
  • Piperazine-2,3-dione derivatives (e.g., from ) exhibit higher ClogP values (2.5–3.0) due to aromatic substituents, highlighting the impact of structural complexity .

Solubility :

  • Dihydrochloride salts generally enhance water solubility. However, bulkier substituents (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl) may reduce solubility due to steric hindrance .

Biological Activity

(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry due to its biological activity. This article reviews the available literature on its biological properties, including its anticancer effects, antibacterial activity, and potential mechanisms of action.

Chemical Structure and Properties

This compound is a chiral diamine derivative characterized by the presence of a methoxy-substituted phenyl group. Its chemical structure can be represented as follows:

C9H14Cl2N2O\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}
PropertyValue
Molecular FormulaC₉H₁₄Cl₂N₂O
Molecular Weight220.13 g/mol
SolubilitySoluble in water
Chiral CenterYes

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Human Breast Cancer (MCF-7) : The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity.
  • Prostate Cancer (PC-3) : Showed an IC50 value of 12 µM.
  • Colon Cancer (Caco-2) : Exhibited moderate activity with an IC50 of 15 µM.

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : Studies indicate that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Angiogenesis : It has been shown to reduce vascularization in tumor models, thereby limiting nutrient supply to tumors .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing effectively .

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity against various strains:

  • Staphylococcus aureus : MIC value of 32 µg/mL.
  • Escherichia coli : MIC value of 64 µg/mL.

These results suggest that the compound could be explored as a potential antibacterial agent, particularly in treating resistant bacterial infections .

Case Study 1: In Vivo Efficacy in Tumor Models

A study conducted on SCID mice bearing MDA-MB-231 tumors revealed that administration of this compound at a dose of 80 mg/kg resulted in a significant reduction in tumor bioluminescence (over 95% compared to control). This indicates strong in vivo efficacy and supports further preclinical development .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications to the methoxy group can enhance biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited increased potency against cancer cell lines .

Table 2: SAR Findings

Compound ModificationIC50 (µM)
Parent Compound5
Methoxy Group Substituted2
Electron-Withdrawing Group1

Q & A

Q. How to correlate lipophilicity (LogP) with membrane permeability for drug development?

  • Methodological Answer : Measure LogP via shake-flask method (octanol/water). Compare with computational predictions (ClogP). Use Caco-2 cell monolayers to model intestinal absorption .

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